molecular formula C15H21N5O4S B10990754 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10990754
M. Wt: 367.4 g/mol
InChI Key: WAAUFLBSLCXJEU-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an N,N-dimethylpiperazine-sulfonamide moiety at position 1 via a methylene bridge. The pyridazinone scaffold is a pharmacophoric element known for its bioactivity in enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[3-(furan-2-yl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C15H21N5O4S/c1-17(2)25(22,23)19-9-7-18(8-10-19)12-20-15(21)6-5-13(16-20)14-4-3-11-24-14/h3-6,11H,7-10,12H2,1-2H3

InChI Key

WAAUFLBSLCXJEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the reaction of a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyridazinone-furan intermediate reacts with N,N-dimethylpiperazine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Substituent Variations in Pyridazinone-Based Compounds
Compound Name / ID Pyridazinone Substituents Piperazine/Other Moieties Key Functional Groups Evidence ID
Target Compound 3-(Furan-2-yl), 1-(N,N-dimethylpiperazine-sulfonamide) N,N-dimethylpiperazine Sulfonamide, Furan N/A
S3 () 3-(4-Benzylpiperidin-1-yl) Benzylpiperidine Acetohydrazide, 2-bromobenzylidene
5b () 3-((4-Nitrobenzyl)oxy) Benzenesulfonamide Nitrobenzyloxy, Sulfonamide
A3 () 4-Oxo-3,4-dihydroquinazolin-2-yl Piperazine-carboxamide Fluorophenyl, Carboxamide
6i () 3-(4-Benzylpiperidin-1-yl) Antipyrine hybrid Benzylpiperidine, Propanamide

Key Observations :

  • The target compound’s furan-2-yl group distinguishes it from analogs with chlorophenyl (), nitrobenzyloxy (), or benzylpiperidine () substituents.
  • The sulfonamide group on the piperazine ring contrasts with carboxamide () or thioacetamide () moieties in other derivatives.

Key Observations :

  • The target compound’s synthesis would likely parallel methods in (benzylation) and (hydrazide-aldehyde condensation) but with furan-specific precursors.
  • Sulfonamide introduction may resemble the sulfonylation steps in , where benzenesulfonamide is attached via nucleophilic substitution .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties of Analogous Compounds
Compound Bioactivity Key Findings Evidence ID
Target Compound (Hypothetical) Enzyme inhibition (potential) Furan may enhance metabolic stability; sulfonamide could improve solubility. N/A
S3, S9 () Monoamine oxidase (MAO) inhibition Benzylpiperidine derivatives show moderate MAO-B selectivity (IC₅₀ ~10–50 µM) .
5b () Not specified Nitrobenzyloxy group increases molecular weight (425.0526 g/mol) and polarity .
A3 () Anticancer (in silico) Fluorophenyl-carboxamide derivatives exhibit improved logP vs. chlorophenyl analogs .
6i () Antipyrine hybrid activity Pyridazinone-antipyrine hybrids show anti-inflammatory potential (in vitro) .

Key Observations :

  • The dimethylpiperazine-sulfonamide moiety could enhance blood-brain barrier penetration relative to carboxamide derivatives ().

Biological Activity

The compound 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is a novel sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of 374.45 g/mol. The structure features a piperazine ring, a sulfonamide group, and a pyridazine moiety linked to a furan ring, which contributes to its unique biological properties.

Research indicates that compounds with similar structural characteristics exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria. The presence of the furan and pyridazine rings may enhance interactions with biological targets due to their electron-rich nature.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. A comparative analysis of similar compounds showed that they possess significant inhibitory effects against various strains of bacteria and fungi. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria.

Compound Target IC50 (µM) Activity
Compound AE. coli5.0Moderate
Compound BS. aureus2.5High
This compoundVarious bacteriaTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines have demonstrated that this compound exhibits selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
  • Cholinesterase Inhibition : Another investigation highlighted the potential of this compound as a cholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer's disease. The compound showed significant inhibition in enzyme assays with IC50 values comparable to established inhibitors.

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